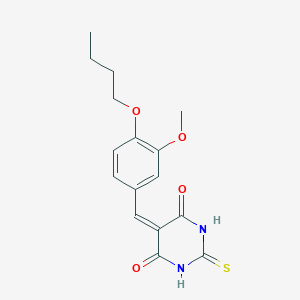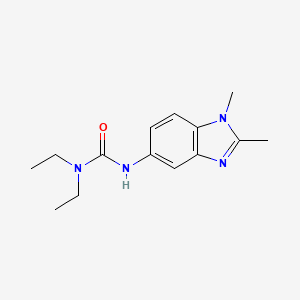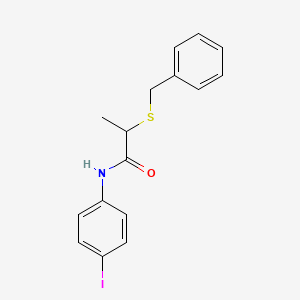![molecular formula C20H18N2O4 B5186458 methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)
methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate, also known as MDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPB is a pyrazolidinylidene derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of various inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of prostaglandins and other inflammatory mediators, which can reduce inflammation in the body. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate in lab experiments is its potential as a building block for the synthesis of new materials. This compound is also relatively easy to synthesize using different methods. However, one limitation of using this compound in lab experiments is its potential toxicity, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate, including the development of new synthetic methods, the study of its potential as a drug delivery system, and the study of its potential as a treatment for various diseases. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
Methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate can be synthesized using different methods, including the reaction of 4-hydroxybenzaldehyde with 3,4-dimethylphenylhydrazine to form 4-(3,4-dimethylphenyl)-3,5-dihydroxybenzaldehyde. This intermediate is then reacted with methyl 4-bromobenzoate to form this compound. Another method involves the reaction of 4-hydroxybenzaldehyde with 3,4-dimethylphenylhydrazine and methyl 4-bromobenzoate in the presence of a palladium catalyst to form this compound.
Aplicaciones Científicas De Investigación
Methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and a potential treatment for cancer. In pharmacology, this compound has been studied for its potential as a drug delivery system and as a potential treatment for neurological disorders. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
methyl 4-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-4-9-16(10-13(12)2)22-19(24)17(18(23)21-22)11-14-5-7-15(8-6-14)20(25)26-3/h4-11H,1-3H3,(H,21,23)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXOQPBQLOJXJH-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)
![N-isopropyl-2-(4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B5186397.png)


![1-(3-acetylbenzyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5186409.png)
![3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)


![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)
![N~2~,N~2~-diethyl-N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methylglycinamide](/img/structure/B5186460.png)

